

Investigating 9-ING-41 in Novel Cancer Models: A Technical Guide

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Compound of Interest

Compound Name: TG 41

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This technical guide provides an in-depth overview of the preclinical and clinical investigation of 9-ING-41 (elraglusib), a first-in-class, selective small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3 β). This document details the mechanism of action, summarizes key quantitative data from various cancer models, provides representative experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction to 9-ING-41

9-ING-41 is an intravenously administered, maleimide-based small molecule that potently and selectively inhibits GSK-3 β .^{[1][2][3]} GSK-3 β is a serine/threonine kinase that is overexpressed in a variety of cancers and plays a crucial role in tumor progression, chemotherapy resistance, and immune evasion.^{[3][4]} By inhibiting GSK-3 β , 9-ING-41 has demonstrated significant single-agent and combination antitumor activity in a broad spectrum of preclinical cancer models, including solid tumors and hematological malignancies.^{[2][5]}

Mechanism of Action

The primary antitumor mechanism of 9-ING-41 is the inhibition of GSK-3 β , which leads to the modulation of multiple downstream oncogenic pathways.

2.1. Downregulation of the NF- κ B Pathway: A key mechanism of 9-ING-41 is the downregulation of the NF- κ B pathway.^{[1][3]} This leads to a decrease in the expression of

critical NF- κ B target genes that promote cancer cell survival and proliferation, including:

- Cyclin D1: A key regulator of cell cycle progression.[1][2]
- Bcl-2 and Bcl-XL: Anti-apoptotic proteins that prevent programmed cell death.[1][2]
- XIAP: X-linked inhibitor of apoptosis protein.[1][6]

The inhibition of these targets results in G0-G1 and G2-M phase cell cycle arrest and the induction of apoptosis.[1][3]

2.2. Immunomodulation: 9-ING-41 has been shown to have significant immunomodulatory effects, transforming "cold" tumors into "hot" tumors.[7] Preclinical studies have demonstrated that elraglusib:

- Downregulates immune checkpoint molecules such as PD-1, TIGIT, and LAG-3.[1][7]
- Upregulates the expression of MHC class I proteins on tumor cells, enhancing antigen presentation.[7]
- Activates T and NK cells, promoting an anti-tumor immune response.[7][8]

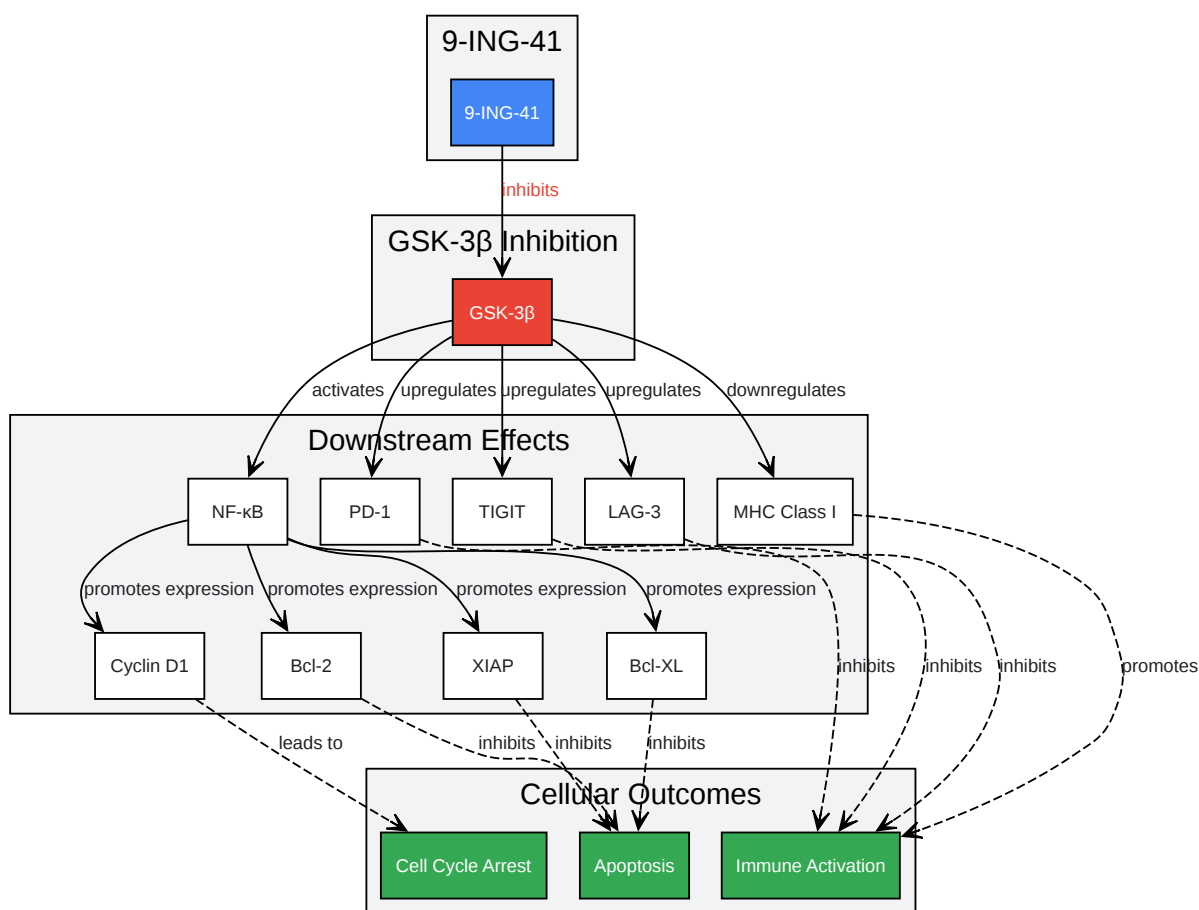
These effects provide a strong rationale for combining 9-ING-41 with immune checkpoint inhibitors.[9]

2.3. Modulation of Other Oncogenic Pathways: 9-ING-41's effects are not limited to the NF- κ B pathway. It has also been shown to impact:

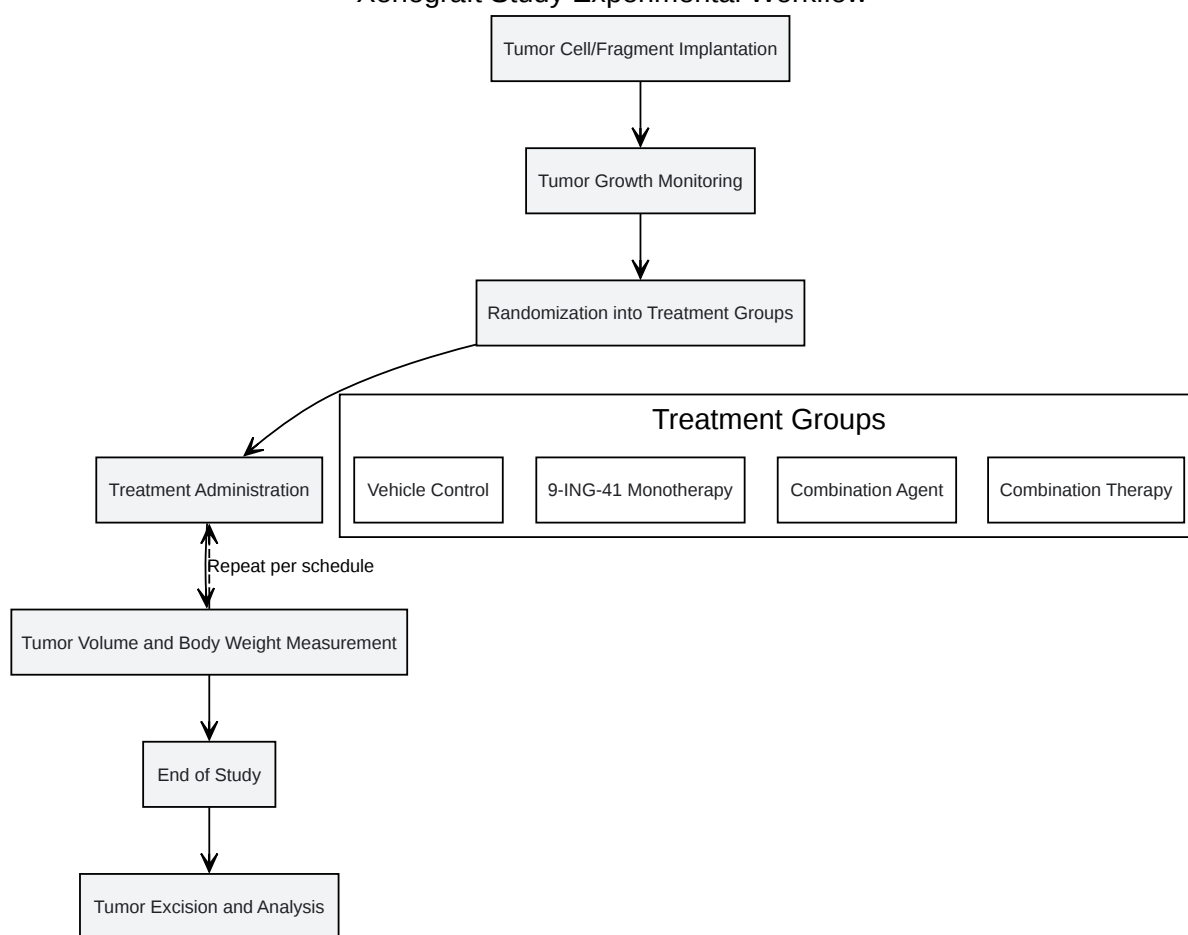
- c-MYC signaling: Downregulation of c-MYC has been observed in B-cell lymphoma models. [4]
- DNA Damage Response (DDR) Pathway: Suppression of the DDR pathway may restore tumor sensitivity to chemotherapy and radiation.[1]
- STAT1 Pathway: Increased activation of the STAT1 pathway, which is upstream of antigen presentation, has been observed in neuroblastoma cell lines.[1]

Below is a diagram illustrating the core signaling pathway of 9-ING-41.

Core Signaling Pathway of 9-ING-41



Xenograft Study Experimental Workflow



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